LY 379268 disodium salt
Descripción
Classification and Distribution of Metabotropic Glutamate (B1630785) Receptors (mGluRs)
To date, eight distinct mGluR subtypes, designated mGluR1 through mGluR8, have been identified and cloned in mammals. neurology.orgwikipedia.org These receptors are categorized into three groups based on their sequence homology, signal transduction mechanisms, and pharmacological profiles. neurology.orgguidetopharmacology.org
| Group | Receptor Subtypes | Signal Transduction Pathway | Primary Location |
| Group I | mGluR1, mGluR5 | Positively coupled to phospholipase C (PLC), leading to increased intracellular calcium. neurology.orgpatsnap.com | Primarily postsynaptic. neurology.orgwikipedia.org |
| Group II | mGluR2, mGluR3 | Negatively coupled to adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. patsnap.comfrontiersin.org | Predominantly presynaptic. neurology.orgfrontiersin.orgfrontiersin.org |
| Group III | mGluR4, mGluR6, mGluR7, mGluR8 | Also negatively coupled to adenylyl cyclase, similar to Group II. neurology.orgfrontiersin.org | Primarily presynaptic. neurology.orgwikipedia.org |
The distribution of these receptor groups varies throughout the CNS. Group I mGluRs are typically found on the postsynaptic membrane, while Group II and III mGluRs are predominantly located on presynaptic terminals. neurology.orgwikipedia.orgfrontiersin.org However, it is important to note that Group II receptors can also be found at postsynaptic sites and on glial cells. frontiersin.orgmdpi.com
Distinctive Characteristics and Physiological Roles of Group II mGluRs (mGluR2/3)
Group II mGluRs, comprising mGluR2 and mGluR3, are distinguished by their coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. patsnap.comfrontiersin.orgfrontiersin.org Activation of these receptors also leads to the inhibition of voltage-gated calcium channels and the activation of potassium channels. frontiersin.org
A primary function of presynaptic Group II mGluRs is to act as autoreceptors, inhibiting the release of glutamate. frontiersin.orgfrontiersin.orgnih.gov When synaptic glutamate levels become excessively high, glutamate can "spill over" from the synaptic cleft and activate these presynaptic receptors, creating a negative feedback loop that dampens further glutamate release. wiley.com They can also function as heteroreceptors on non-glutamatergic terminals to modulate the release of other neurotransmitters, such as GABA. frontiersin.orgfrontiersin.org
Physiologically, Group II mGluRs are implicated in the modulation of synaptic plasticity, including their role in the induction of long-term depression (LTD). frontiersin.org They are involved in a wide range of CNS functions, including learning, memory, anxiety, and pain perception. wikipedia.org
Rationale for Targeting Group II mGluRs in Neurological and Psychiatric Research
The strategic location and function of Group II mGluRs make them a compelling target for therapeutic intervention in a variety of neurological and psychiatric disorders characterized by glutamatergic dysregulation. nih.govresearchgate.net By activating these receptors, it is possible to reduce excessive glutamate release, which is implicated in the pathophysiology of numerous conditions. nih.gov
Research suggests that targeting Group II mGluRs could be a promising approach for conditions such as:
Schizophrenia nih.govfrontiersin.org
Anxiety frontiersin.org
Depression nih.gov
Drug addiction nih.gov
Pain frontiersin.org
Neurodegenerative diseases like Parkinson's disease and amyotrophic lateral sclerosis. frontiersin.orgnih.gov
The development of selective agonists for Group II mGluRs provides valuable tools to explore their therapeutic potential. frontiersin.org These compounds allow researchers to modulate glutamatergic activity in a more subtle manner than by directly targeting ionotropic receptors. frontiersin.org
Propiedades
Fórmula molecular |
C7H7NNa2O5 |
|---|---|
Peso molecular |
231.11 |
SMILES |
N[C@@]1(C([O-])=O)CO[C@@]2([H])[C@@](C([O-])=O)([H])[C@]21[H].[Na+].[Na+] |
Sinónimos |
(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid disodium salt |
Origen del producto |
United States |
Pharmacology of Ly 379268 Disodium Salt
Classification as a Selective Group II mGluR Agonist
LY 379268 is classified as a potent and highly selective agonist for the Group II metabotropic glutamate (B1630785) receptors (mGluRs). wikipedia.orgtocris.combio-techne.com The mGluRs are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability in the central nervous system. nih.gov These receptors are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways.
Group II mGluRs, which include the subtypes mGluR2 and mGluR3, are typically located on presynaptic terminals. nih.gov Their activation generally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels and a subsequent reduction in the release of neurotransmitters, primarily glutamate. researchgate.net The selectivity of LY 379268 for this group is a key feature of its pharmacological identity, allowing for targeted modulation of glutamatergic neurotransmission. nih.gov
Receptor Selectivity and Potency Profile of LY 379268 at mGluR2 and mGluR3 Subtypes
LY 379268 demonstrates high potency and selectivity for both mGluR2 and mGluR3 subtypes, though with some reported differences in affinity between the two. tocris.com It displays over 80-fold greater selectivity for Group II receptors compared to Group I and Group III mGluRs. tocris.com
Research findings indicate that LY 379268 acts as a potent agonist at human mGluR2 and mGluR3, with EC₅₀ values—the concentration required to elicit a half-maximal response—in the low nanomolar range. Specific studies report EC₅₀ values of 2.69 nM for human mGluR2 and 4.48 nM for human mGluR3. tocris.comnih.gov This indicates a high affinity for both receptor subtypes.
Binding affinity studies, which measure the strength of the interaction between the ligand and the receptor, provide further insight. While functional potency (EC₅₀) is high for both subtypes, some studies suggest a degree of preference. For instance, one report indicated that LY 379268 has a 5-fold higher potency at mGluR2 and a 16-fold higher potency at mGluR3 when compared to the related compound LY354740. nih.gov Despite its dual agonism, some research suggests that the pharmacological effects of LY 379268 in certain preclinical models are mediated primarily through the mGluR2 subtype. metris.nl
| Receptor Subtype | EC₅₀ (nM) |
|---|---|
| hmGluR2 | 2.69 |
| hmGluR3 | 4.48 |
Comparative Analysis with Other Group II mGluR Agonists
The development and understanding of LY 379268 are contextualized by its relationship to other Group II mGluR agonists. It was developed from an earlier, prototypical Group II agonist known as eglumetad (also referred to as LY354740). wikipedia.orgnih.govnih.gov
Compared to eglumetad (LY354740), LY 379268 is generally considered more potent at both mGluR2 and mGluR3 subtypes. nih.gov While both compounds are highly selective for Group II mGluRs, they exhibit different in vitro and in vivo pharmacological profiles, which may be due to their subtle differences in potency at the mGluR2 versus mGluR3 subtypes. nih.govnih.gov For instance, while both are effective in certain preclinical models, their effects can differ in others, such as in models of stress-induced gene expression. nih.gov
| Compound | Key Characteristics |
|---|---|
| Eglumetad (LY354740) | Prototypical, selective Group II agonist; less potent than LY 379268. nih.govnih.govnih.gov |
| LY 379268 | Highly potent and selective Group II agonist, derived from eglumetad. wikipedia.org |
| LY-404,039 | A more potent compound developed following LY 379268. wikipedia.org |
| LY395756 | A selective mGluR2 agonist used to differentiate receptor subtype effects. nih.govplos.org |
Molecular and Cellular Mechanisms of Action of Ly 379268 Disodium Salt
Modulation of Presynaptic Glutamate (B1630785) Release
The primary mechanism through which LY 379268 exerts its effects is by attenuating the release of glutamate from presynaptic terminals. nih.gov By activating mGlu2/3 receptors, LY 379268 provides a negative feedback signal that inhibits further glutamate release, thereby dampening excessive excitatory neurotransmission. openpharmacologyjournal.comnih.gov This action is crucial in brain regions implicated in various neurological and psychiatric conditions, where hyperactivity of glutamatergic pathways is a key pathological feature. nih.gov
Effects on Spontaneous and Miniature Glutamatergic Transmission
The influence of LY 379268 extends to the basal, spontaneous release of glutamate. Research has shown that LY 379268 can decrease the frequency of miniature excitatory postsynaptic currents (mEPSCs) without affecting their amplitude. researchgate.net This finding suggests a direct presynaptic mechanism of action, as a change in frequency typically reflects a modification in the probability of neurotransmitter release, while amplitude changes are more often associated with postsynaptic receptor sensitivity. However, another study reported a significant increase in the amplitude, but not the frequency, of mEPSCs following treatment with LY 379268. nih.gov This latter finding suggests a potential postsynaptic mechanism involving an increase in the number or function of postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) receptors. nih.gov
| Parameter | Effect | Reference |
|---|---|---|
| Presynaptic Glutamate Release | Decreased | nih.gov |
| Excitatory Postsynaptic Currents (EPSCs) | Decreased | researchgate.net |
| Miniature EPSC Frequency | Decreased | researchgate.net |
| Miniature EPSC Amplitude | Increased | nih.gov |
Intracellular Signaling Pathways Activated by LY 379268
The activation of mGlu2/3 receptors by LY 379268 initiates a cascade of intracellular signaling events that are negatively coupled to adenylyl cyclase. openpharmacologyjournal.com This initial step leads to the modulation of several downstream pathways that are critical for regulating neuronal function and survival.
Regulation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation
Studies have demonstrated that LY 379268 can significantly increase the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), without altering the total protein levels of ERK1/2. nih.gov The ERK1/2 signaling pathway is a key player in a multitude of cellular processes, including cell survival, differentiation, and synaptic plasticity. The activation of this pathway by LY 379268 is implicated in the regulation of postsynaptic AMPA receptor trafficking. nih.gov
Involvement of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Signaling
The glycogen synthase kinase-3 beta (GSK-3β) signaling pathway also appears to be a crucial mediator of the effects of LY 379268. nih.gov Research indicates that the effects of LY 379268 on the surface expression of the AMPA receptor subunit GluA2 can be completely blocked by a GSK-3β inhibitor. nih.gov This suggests that GSK-3β signaling is a necessary component in the pathway through which LY 379268 modulates the trafficking of this specific AMPA receptor subunit. nih.gov Interestingly, GSK-3β appears to differentially regulate GluA1 and GluA2 trafficking. nih.gov
Downstream Effects on Gene Expression and Protein Modulation
The activation of intracellular signaling pathways by LY 379268 ultimately leads to downstream effects on gene expression and protein modulation, which in turn influence synaptic function. A notable consequence is the regulation of AMPA receptor trafficking. nih.gov Treatment with LY 379268 has been shown to significantly increase both the surface and total expression of the AMPA receptor subunits GluA1 and GluA2 in prefrontal neurons, both in vitro and in vivo. nih.gov This effect is consistent with a transcriptional regulation mechanism, as it can be blocked by the transcription inhibitor actinomycin-D. nih.gov The increased expression and surface localization of these AMPA receptor subunits likely contribute to the observed increase in mEPSC amplitude, suggesting a functional enhancement of postsynaptic glutamate receptors. nih.gov
| Signaling Pathway/Downstream Effect | Modulation by LY 379268 | Reference |
|---|---|---|
| ERK1/2 Phosphorylation | Increased | nih.gov |
| GSK-3β Signaling | Involved in GluA2 trafficking | nih.gov |
| AMPA Receptor (GluA1/GluA2) Expression | Increased surface and total expression | nih.gov |
Receptor Trafficking and Expression Regulation by LY 379268
The activation of group II metabotropic glutamate receptors (mGluR2/3) by LY 379268 disodium (B8443419) salt initiates a cascade of intracellular events that significantly modulates the expression and localization of key neurotransmitter receptors. These actions are central to its mechanism of action and its effects on synaptic plasticity and neuronal function.
Impact on AMPA Receptor Subunit (GluA1, GluA2) Surface Expression and Trafficking
LY 379268 has been demonstrated to significantly regulate the trafficking and expression of α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptor subunits, specifically GluA1 and GluA2, in prefrontal cortical neurons. plos.orgnih.govnih.gov Research shows that treatment with LY 379268 leads to a notable increase in both the surface and total protein expression of GluA1 and GluA2 subunits. plos.orgnih.govnih.gov This effect occurs in both in vitro cultured neurons and in vivo models. plos.orgnih.gov The observed increase in AMPA receptors is functionally significant, as electrophysiological recordings have shown that LY 379268 treatment increases the amplitude of miniature excitatory postsynaptic currents (mEPSCs), without affecting their frequency. plos.orgnih.govnih.gov This suggests that the newly expressed receptors are incorporated into synapses and are functional. plos.orgnih.gov
The mechanism underlying this regulation involves multiple signaling pathways. The effects of LY 379268 on AMPA receptor expression are blocked by the mGluR2/3 antagonist LY 341495, confirming the involvement of these specific receptors. plos.orgnih.gov Furthermore, the blockade of LY 379268's effects by actinomycin-D suggests that the process is dependent on gene transcription. plos.orgnih.govnih.gov
Intracellular signaling cascades are also critically involved. LY 379268 has been found to increase the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). plos.orgnih.govnih.gov The regulation of GluA1 and GluA2 appears to be differentially mediated by glycogen synthase kinase-3beta (GSK-3β), as a GSK-3β inhibitor completely blocks the effect of LY 379268 on GluA2 surface expression. plos.orgnih.govnih.gov These findings indicate that the agonist action of LY 379268 on mGluR2/3 receptors regulates postsynaptic AMPA receptors by influencing the synaptic trafficking of both GluA1 and GluA2 subunits, likely through ERK1/2 signaling for GluA1 and a combination of ERK1/2 and GSK-3β signaling for GluA2. plos.orgnih.govnih.gov
| Parameter | Observation | Underlying Mechanism | Supporting Evidence |
|---|---|---|---|
| GluA1/GluA2 Surface Expression | Significantly increased in prefrontal neurons (in vitro and in vivo). plos.orgnih.govplos.org | Increased trafficking to the cell surface. | Immunofluorescent staining and BS³ cross-linker assays. plos.org |
| GluA1/GluA2 Total Protein Levels | Significantly increased. plos.orgnih.govplos.org | Transcriptional regulation. | Effect blocked by actinomycin-D. plos.orgnih.gov |
| Receptor Functionality | Increased amplitude of mEPSCs with no change in frequency. plos.orgnih.gov | Postsynaptic localization and function of newly expressed receptors. | Colocalization with PSD95, not synapsin I; whole-cell patch-clamp recordings. plos.orgnih.gov |
| Signaling Pathways | Increased phosphorylation of ERK1/2. plos.orgnih.govnih.gov Differential involvement of GSK-3β. plos.orgnih.govnih.gov | Activation of intracellular kinase cascades. | Inhibitor studies (PD98059 for ERK1/2, GSK-3β inhibitor). plos.orgnih.gov |
Influence on NMDA Receptor Expression
The influence of LY 379268 on N-methyl-D-aspartate (NMDA) receptors is complex, involving functional modulation and restorative effects on receptor levels, particularly in pathological contexts, rather than direct regulation of expression under normal physiological conditions. A primary mechanism through which LY 379268 exerts influence is by its well-established presynaptic effect of reducing glutamate release. researchgate.netnih.gov By attenuating excessive glutamate release, LY 379268 provides neuroprotection against NMDA receptor-mediated excitotoxicity. researchgate.net
Beyond this presynaptic action, activation of postsynaptic mGluR2/3 receptors by LY 379268 can lead to a longer-term modulation of glutamatergic transmission, which includes increasing the surface expression of NMDA receptors. nih.gov Studies in animal models of schizophrenia have shown that LY 379268 can rescue deficits in NMDA receptor levels. uow.edu.au In a two-hit mouse model of schizophrenia (neuregulin 1 mutation combined with phencyclidine treatment), which exhibits reduced NMDA receptor binding density in brain regions like the prefrontal cortex and hippocampus, acute treatment with LY 379268 restored these receptor levels. uow.edu.au
Functionally, mGluR2/3 activation has been shown to enhance NMDA receptor-mediated currents. researchgate.net This potentiation of NMDA receptor function is mediated by mGluR2/3, as it can be blocked by the antagonist LY 341495. researchgate.net This suggests that LY 379268 can modify postsynaptic NMDA receptor function, promoting synaptic plasticity. researchgate.net
Interaction with Other Neurotransmitter Systems at a Mechanistic Level
LY 379268, through its action on mGluR2/3, modulates other critical neurotransmitter systems, thereby influencing a broader range of neural circuits.
Effects on Dopaminergic Signaling Modulation
The interaction of LY 379268 with the dopaminergic system is multifaceted. Activation of mGluR2/3 receptors has been shown to suppress dopamine (B1211576) release in the nucleus accumbens in vivo. nih.gov This suggests an indirect regulatory role on dopaminergic transmission, likely mediated by the presynaptic inhibition of glutamate release onto dopamine neurons.
There have also been conflicting reports regarding a direct interaction of LY 379268 with dopamine receptors. nih.gov One study suggested that LY 379268 exhibits properties of a dopamine D2 receptor partial agonist, with low intrinsic agonist activity but a high level of inhibitory (antagonist) activity. nih.gov However, a subsequent study failed to find evidence for direct D2 receptor interactions either in vitro or in vivo. nih.gov This discrepancy indicates that while LY 379268 clearly modulates dopaminergic circuits, its potential direct action at D2 receptors remains an area of ongoing investigation.
Presynaptic Specificity on Glutamatergic Terminals vs. GABAergic Terminals
The primary presynaptic role of mGluR2/3 activation is the inhibition of neurotransmitter release. nih.govnih.gov This effect is particularly prominent at glutamatergic terminals, where LY 379268 acts on autoreceptors to reduce the release of glutamate, forming a negative feedback loop that prevents excessive excitatory neurotransmission. nih.govnih.gov
Research comparing the effects of LY 379268 on glutamatergic and GABAergic terminals has provided insight into its presynaptic specificity. In studies using synaptosomes from the rat parietal cortex, LY 379268 was found to reduce the potassium-evoked release of both glutamate and GABA. nih.gov However, the magnitude of this inhibition was greater for glutamate (approximately 40.2% reduction) than for GABA (approximately 30% reduction). nih.gov This suggests a preferential, though not exclusive, inhibitory action on glutamatergic terminals over GABAergic ones. nih.gov Interestingly, the same study found that mGluR2/3 receptors were more robustly expressed at GABAergic terminals, indicating that receptor density alone does not determine the functional outcome of agonist stimulation. nih.gov
Preclinical Efficacy and Therapeutic Potential of Ly 379268 Disodium Salt in Animal Models
Neuroprotective Effects in Models of Excitotoxicity and Ischemia
LY 379268 disodium (B8443419) salt has shown significant neuroprotective properties in preclinical studies, particularly in models of excitotoxicity and cerebral ischemia. These effects are largely attributed to its ability to modulate excessive glutamatergic neurotransmission, a key factor in neuronal cell death.
As a group II mGlu receptor agonist, LY 379268 provides protection against N-methyl-D-aspartate (NMDA)-mediated cell death in in vitro settings tocris.com. The activation of mGluR2/3 receptors by LY 379268 is believed to inhibit the release of glutamate (B1630785), thereby preventing the overstimulation of NMDA receptors that leads to excitotoxic neuronal damage researchgate.net. Studies have demonstrated that LY 379268 can protect striatal neurons from NMDA-induced toxicity researchgate.net.
In animal models of global cerebral ischemia, LY 379268 has demonstrated robust neuroprotective effects, particularly in the hippocampus, a brain region highly vulnerable to ischemic damage.
In a gerbil model of global ischemia induced by bilateral carotid artery occlusion, administration of LY 379268 significantly attenuated the loss of CA1 hippocampal neurons nih.govnih.govcapes.gov.br. This protective effect was observed even when the compound was administered up to two hours after the ischemic insult nih.govcapes.gov.br. Furthermore, the neuroprotective effect of LY 379268 was maintained for at least 28 days post-ischemia researchgate.netnih.gov. Pretreatment with LY 379268 24 or 48 hours prior to the ischemic event also markedly reduced damage to CA1 hippocampal neurons researchgate.netnih.gov. The mechanism behind this long-lasting protection appears to be related to sustained receptor occupancy rather than the induction of neuroprotective factors researchgate.netnih.gov.
| Gerbil Model of Global Ischemia: Neuroprotective Effects of LY 379268 | |
| Experimental Condition | Observed Outcome |
| 5-minute bilateral carotid artery occlusion | Almost complete prevention of CA1 hippocampal neuron loss with LY 379268 administration 30 minutes post-occlusion nih.govcapes.gov.br. |
| Administration 1 hour and 2 hours post-occlusion | Significant neuroprotection observed nih.govcapes.gov.br. |
| Histological analysis at 14 and 28 days post-ischemia | Maintained neuroprotective effect researchgate.netnih.gov. |
| Pretreatment 24 or 48 hours before ischemia | Markedly reduced damage to CA1 hippocampal neurons researchgate.netnih.gov. |
Anxiolytic-like Properties in Rodent Behavioral Paradigms
The effects of LY 379268 on anxiety-like behavior in rodents have yielded mixed results, with some studies suggesting anxiolytic-like effects while others indicate potential anxiogenic-like responses at higher doses.
Studies have reported that LY 379268 can induce anxiolytic-like effects, such as decreased ultrasonic vocalizations in rat pups nih.gov. However, other research using models like the light/dark box test and the open field test in rats did not observe anxiolytic effects at lower doses nih.govnih.gov. In fact, at the highest dose tested in one study, LY 379268 induced anxiety-like behavior, characterized by reduced time spent in the light chamber and the central zone of the open field nih.govnih.gov. This suggests that the anxiolytic potential of LY 379268 may be dose-dependent.
| Rodent Models of Anxiety: Effects of LY 379268 | |
| Behavioral Test | Observed Effect of LY 379268 |
| Rat Pup Ultrasonic Vocalizations | Decreased vocalizations, suggesting anxiolytic-like effects nih.gov. |
| Light/Dark Box Test (Rats) | No effect at lower doses; decreased time in light chamber at the highest dose, indicating an anxiogenic-like effect nih.govnih.gov. |
| Open Field Test (Rats) | No effect at lower doses; fewer entries and less time in the central zone at the highest dose, suggesting an anxiogenic-like effect nih.govnih.gov. |
Antipsychotic-like Effects in Models of Schizophrenia
LY 379268 has shown considerable promise as a potential therapeutic agent for schizophrenia, demonstrating efficacy in various preclinical models that mimic the symptoms of the disorder.
Psychotomimetic agents, such as phencyclidine (PCP) and MK-801, are NMDA receptor antagonists that induce schizophrenia-like symptoms in rodents. LY 379268 has been shown to block certain behavioral responses induced by PCP in rats researchgate.net. This suggests that by activating mGluR2/3 receptors, LY 379268 can counteract the glutamatergic dysfunction thought to underlie psychosis researchgate.net. Furthermore, LY 379268 has been found to decrease the neuronal injury in the retrosplenial cortex caused by the NMDA receptor antagonist MK-801, an effect shared by atypical antipsychotic medications nih.gov.
Cognitive impairment is a core feature of schizophrenia that is poorly addressed by current treatments. LY 379268 has demonstrated the ability to reverse certain cognitive deficits in animal models of the disorder.
In a neurodevelopmental model of schizophrenia using post-weaning social isolation in rats, LY 379268 reversed deficits in novel object recognition, a measure of recognition memory nih.gov. Additionally, in a "two-hit" mouse model of schizophrenia involving both a genetic predisposition and pubertal stress with PCP, acute treatment with LY 379268 restored the levels of NMDA and GABA-A receptors in key brain regions, an effect comparable to the atypical antipsychotic olanzapine (B1677200) nih.govuow.edu.au. This indicates a potential mechanism for the therapeutic effects of LY 379268 in restoring the balance of excitatory and inhibitory neurotransmission nih.gov. Moreover, LY 379268 was able to rescue deficits in clinically relevant early sensory EEG biomarkers induced by MK-801 nih.gov.
| Animal Models of Schizophrenia: Effects of LY 379268 | |
| Model | Observed Effect of LY 379268 |
| Phencyclidine (PCP)-induced behaviors in rats | Blockade of certain behavioral responses researchgate.net. |
| MK-801-induced neuronal injury in rats | Decreased injury in the retrosplenial cortex nih.gov. |
| Post-weaning social isolation-induced recognition memory deficits in rats | Reversal of deficits in novel object recognition nih.gov. |
| "Two-hit" mouse model (genetic and PCP-induced) | Restoration of NMDA and GABA-A receptor levels nih.govuow.edu.au. |
| MK-801-induced EEG deficits in mice | Rescue of deficits in early sensory EEG biomarkers nih.gov. |
Anti-addictive Actions in Models of Substance Dependence
The compound LY 379268 disodium salt has demonstrated significant potential in preclinical models of substance dependence, showing promise in attenuating behaviors associated with addiction to cocaine, nicotine (B1678760), and alcohol.
In animal models, LY 379268 has been shown to reduce cocaine-seeking behaviors. nih.gov Studies in rats have indicated that this compound can decrease cocaine self-administration. nih.govnih.gov Notably, some research suggests that the effects of LY 379268 are more pronounced on behaviors motivated by cocaine-related cues rather than the primary reinforcing effects of the drug itself. nih.gov For instance, LY 379268 dose-dependently attenuated the recovery of cocaine-seeking behavior, while only the highest doses reduced cocaine self-administration. nih.gov This suggests a selective action on the motivational aspects of cocaine addiction. nih.gov
In squirrel monkeys, the effects of LY 379268 on cocaine self-administration have produced conflicting results. nih.gov One study found that LY 379268 decreased cocaine self-administration under a second-order schedule of reinforcement and also blocked cocaine-primed reinstatement of drug-seeking. nih.gov However, another study in rhesus monkeys reported that acute administration of LY 379268 actually increased cocaine injections under a progressive-ratio schedule. nih.gov
The table below summarizes the effects of LY 379268 on cocaine-related behaviors in rodent models.
| Animal Model | Behavior Assessed | Effect of LY 379268 | Key Finding |
| Rat | Cocaine Seeking (Conditioned Reinstatement) | Attenuation | Dose-dependently reduced recovery of cocaine seeking. nih.gov |
| Rat | Cocaine Self-Administration | Reduction | Significant effects observed only at the highest dose tested (3.0 mg/kg). nih.gov |
| Rat | Locomotor Sensitization | Interference | May play a role in psychostimulant addiction. nih.gov |
LY 379268 has shown efficacy in reducing nicotine-related behaviors in animal models. Systemic administration of LY 379268, as well as direct injection into the ventral tegmental area (VTA) or nucleus accumbens (NAc), has been found to decrease nicotine self-administration in rats. researchgate.netnih.gov The compound also effectively blocks cue-induced reinstatement of nicotine-seeking behavior. nih.govnih.gov
A key mechanism underlying these effects appears to be the modulation of dopamine (B1211576) release. In nicotine-experienced rats, LY 379268 pretreatment blocked nicotine-induced increases in dopamine in the nucleus accumbens shell, but interestingly, only when the animals were in a nicotine-associated context. researchgate.netonu.edunih.gov This suggests that LY 379268 may be particularly effective at dampening the rewarding effects of nicotine when they are amplified by environmental cues. researchgate.net
The following table details the effects of LY 379268 on nicotine-related neurobiology and behavior.
| Animal Model | Area of Action | Neurochemical/Behavioral Effect | Context-Dependency |
| Rat | Systemic, VTA, NAc | Decreased nicotine self-administration. researchgate.netnih.gov | Not specified |
| Rat | Systemic | Blocked cue-induced reinstatement of nicotine seeking. nih.govnih.gov | Not specified |
| Rat | Nucleus Accumbens Shell | Blocked nicotine-induced increases in dopamine. researchgate.netonu.edunih.gov | Effect observed only in the presence of a nicotine-associated context. researchgate.netonu.edunih.gov |
Preclinical studies indicate that LY 379268 can suppress alcohol self-administration and seeking behaviors. In rats trained to self-administer ethanol (B145695), LY 379268 attenuated both alcohol self-administration and the reinstatement of alcohol-seeking induced by cues. nih.gov
Furthermore, research suggests that the efficacy of LY 379268 may be enhanced in a state of alcohol dependence. In one study, LY 379268 was more effective at reducing both ethanol self-administration and stress-induced reinstatement of ethanol-seeking in rats with a history of ethanol dependence compared to non-dependent rats. nih.gov This suggests that neuroadaptations occurring during the development of alcohol dependence may increase the sensitivity to the therapeutic effects of this compound. nih.gov
Below is a summary of the preclinical efficacy of LY 379268 in models of alcohol dependence.
| Animal Model | Condition | Behavior Assessed | Effect of LY 379268 |
| Rat | Non-dependent and Post-dependent | Ethanol Self-Administration | Reduced in both groups, but more effective in post-dependent rats. nih.gov |
| Rat | Non-dependent and Post-dependent | Stress-Induced Reinstatement of Ethanol Seeking | Reduced in both groups, with greater efficacy in post-dependent rats. nih.gov |
| Rat | Not specified | Cue-Induced Reinstatement of Alcohol Seeking | Attenuated. nih.gov |
Antinociceptive and Analgesic Effects in Pain Models
LY 379268 has been investigated for its potential to alleviate pain, demonstrating notable effects in models of persistent and neuropathic pain, while showing limited efficacy in acute pain models.
In models of acute pain, the effects of LY 379268 are nuanced. The compound has shown efficacy in the formalin test, a model of persistent pain that has an initial acute phase. LY 379268 attenuated the late-phase paw-licking behavior in a dose-dependent manner in this model. nih.gov However, in tests of acute thermal nociception, such as the tail flick test and the paw withdrawal test, LY 379268 had no significant effects. nih.gov This suggests that the compound may not act as a traditional analgesic for acute thermal pain but may be more effective in pain states with an inflammatory or persistent component. Some studies have noted that at doses that produce analgesic effects, motor impairment on the inverted screen test was observed. nih.gov
The table below summarizes the effects of LY 379268 in various pain models.
| Pain Model | Type of Pain | Effect of LY 379268 |
| Formalin Test (late phase) | Persistent/Inflammatory | Attenuated paw-licking behavior. nih.gov |
| Tail Flick Test | Acute Thermal | No significant effect. nih.gov |
| Paw Withdrawal Test | Acute Thermal | No significant effect. nih.gov |
| Hot Plate Test | Acute Thermal | Increased response latencies. nih.gov |
LY 379268 has demonstrated significant efficacy in animal models of neuropathic pain. In the L5/L6 spinal nerve ligation model in rats, a widely used model of neuropathic pain, LY 379268 significantly reversed mechanical allodynia in a dose-related manner. nih.gov Mechanical allodynia is a condition where a normally non-painful stimulus is perceived as painful, a hallmark of neuropathic pain. The ability of LY 379268 to alleviate this symptom points to its potential as a therapeutic agent for neuropathic pain conditions. Systemic application of group II mGluR agonists, including LY 379268, has been shown to increase mechanical withdrawal thresholds in neuropathic pain models. mdpi.com
Spinal and Supraspinal Sites of Action
The therapeutic effects of this compound are mediated through its action at both spinal and supraspinal sites within the central nervous system. Evidence for spinal mechanisms is prominent in preclinical models of pain. Studies in rats with persistent inflammatory or neuropathic pain indicate that spinal group II metabotropic glutamate receptor (mGluR) activity is antinociceptive. nih.gov This effect is hypothesized to stem from the inhibition of noxious stimulus-induced glutamate release in the spinal cord dorsal horn, a key area for processing pain signals. nih.gov The presence and activation of these presynaptic autoreceptors in the spinal cord suggest a direct modulatory role in attenuating excessive excitatory signaling at the primary synapse of the pain pathway.
Supraspinal mechanisms are evidenced by the compound's ability to cross the blood-brain barrier and exert effects in models of complex neurological and psychiatric disorders. nih.gov Pharmacokinetic studies confirm that systemically administered LY 379268 achieves and maintains concentrations in the brain sufficient for receptor activation. nih.govresearchgate.net Its efficacy in animal models of stroke, epilepsy, schizophrenia, and anxiety, as well as its impact on cognitive functions, points to action within higher brain centers. nih.govnih.gov For instance, research into pain modulation has also identified the dorsal striatum, a supraspinal structure, as a site where mGluR activation can influence pain processing, further illustrating the compound's engagement with brain-level circuitry. nih.gov
Effects in Other Central Nervous System Disorder Models
Anticonvulsant Properties in Epilepsy Models
This compound has demonstrated significant anticonvulsant properties across a range of preclinical epilepsy models. The compound effectively inhibits seizures induced by various methods, indicating a broad spectrum of anti-epileptic potential.
In genetic models, LY 379268 transiently inhibited sound-induced clonic seizures in DBA/2 mice. nih.gov It also significantly reduced the duration of spike and wave discharges characteristic of absence seizures in lethargic (lh/lh) mice. nih.gov In chemically-induced seizure models, LY 379268 was potent in inhibiting seizures triggered by the group I mGlu receptor agonist (R,S)-3,5-dihydroxyphenylglycine (DHPG). nih.gov Furthermore, in the pilocarpine (B147212) model of status epilepticus, both pretreatment and post-treatment with LY 379268 were effective at reducing behavioral seizure correlates and abnormal electroencephalogram (EEG) power associated with seizures. nih.gov
The compound's efficacy also varies depending on the type of electrically-induced seizure model. In the amygdala-kindled rat model of partial seizures, LY 379268 partially inhibited the seizure score and afterdischarge duration. nih.gov A comparative study found that while the compound had minimal anticonvulsant activity in the maximal electroshock (MES) seizure model, it provided complete protection in the 6 Hz model, which is considered a model for therapy-resistant partial seizures. researchgate.net However, in genetically epilepsy-prone-9 (GEP) rats, LY 379268 did not inhibit sound-induced seizures and was observed to be proconvulsant following the auditory stimulus. nih.gov
| Epilepsy Model | Animal Species | Effect | ED₅₀ (Route) |
|---|---|---|---|
| Sound-Induced Seizures | DBA/2 Mice | Transient inhibition of clonic seizures | 2.9 mg/kg (i.p.) / 0.08 nmol (i.c.v.) |
| Absence Seizures | Lethargic (lh/lh) Mice | Reduced spike and wave discharge duration | N/A |
| DHPG-Induced Seizures | Mice | Inhibition of seizures | 0.3 pmol (i.c.v.) |
| Amygdala-Kindled Seizures | Rats | Partial inhibition of seizure score and afterdischarge | N/A |
| 6 Hz Electrically-Induced Seizures | Mice | Complete protection | N/A |
| Maximal Electroshock Seizure (MES) | Mice | Minimal anticonvulsant activity | N/A |
Data sourced from multiple preclinical studies. nih.govresearchgate.net N/A indicates data not available. ED₅₀ is the median effective dose. Routes of administration are intraperitoneal (i.p.) and intracerebroventricular (i.c.v.).
Modulation of Pathophysiology in Huntington's Disease Models
In the R6/2 transgenic mouse model of Huntington's disease (HD), which exhibits a rapidly progressing phenotype, treatment with this compound has shown diverse benefits. nih.gov Daily administration of the compound resulted in a significant 11% increase in the lifespan of R6/2 mice compared to vehicle-treated controls. nih.govnih.gov
The treatment also led to significant improvements in motor function. nih.govnih.gov On the rotarod test, a measure of motor coordination and balance, LY 379268-treated R6/2 mice showed improved performance. nih.govcapes.gov.br Furthermore, analysis of locomotor parameters in an open field test revealed normalization or improvement in activity, speed, acceleration, endurance, and gait. nih.govnih.gov
At the neuropathological level, LY 379268 demonstrated neuroprotective effects. Blinded histological analysis revealed a rescue of the 15-20% loss of cortical and striatal neurons typically observed in this model. nih.govnih.gov In male R6/2 mice, the treatment completely rescued the loss of striatal neurons. nih.gov The compound also normalized the neurochemistry of substance P (SP) striatal neurons and, to a lesser degree, enkephalinergic striatal neurons. nih.gov The improvements in SP striatal neurons, which are involved in facilitating movement, are consistent with the observed enhancements in motor activity. nih.govnih.gov
| Parameter | Finding |
|---|---|
| Survival | Significant 11% increase in mean survival (88.5 vs 79.7 days) |
| Motor Function (Rotarod) | Improved performance |
| Motor Function (Open Field) | Normalization/improvement in activity, speed, acceleration, endurance, and gait |
| Neuropathology | Rescue of 15-20% cortical and striatal neuron loss |
| Neurochemistry | Normalization of substance P striatal neuron neurochemistry |
Data from studies on R6/2 transgenic mice. nih.govnih.govcapes.gov.br
Cognitive Modulation in Disease Models
Impact on Cognitive Deficits in Specific Preclinical Models
Activation of mGluR2/3 by LY 379268 has been shown to prevent or ameliorate cognitive deficits in several preclinical models of central nervous system disorders. nih.gov
Traumatic Brain Injury (TBI): In a mouse model of controlled cortical impact, systemic administration of LY 379268 significantly improved cognitive recovery compared to vehicle-treated animals. nih.gov This demonstrates the compound's potential to mitigate the cognitive dysfunction that often follows mechanical brain trauma.
Schizophrenia Models: The cognitive deficits associated with schizophrenia can be modeled in rodents using N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or MK-801. nih.govcreative-biolabs.com The effects of LY 379268 in these models are complex. One study found that while LY 379268 could reverse the effects of the NMDA antagonist MK-801 on certain cortical gamma oscillations, it did not improve the working memory impairments induced by the antagonist in the Trial-Unique Nonmatching to Location (TUNL) task. nih.gov Another study noted that acute administration of LY 379268 actually exacerbated the disruption of attentional performance caused by PCP in the 5-choice serial reaction time task. researchgate.net These findings suggest that the compound's impact on cognition in schizophrenia models may be specific to certain domains or neural circuits and does not represent a global procognitive effect against NMDA receptor hypofunction.
Alcohol Dependence Models: In rat models of alcohol dependence, LY 379268 dose-dependently reduced ethanol self-administration and reinstatement of ethanol-seeking behavior induced by stress, a form of relapse. nih.gov The compound was found to be more effective in post-dependent animals compared to non-dependent ones, suggesting it may modulate the neuroadaptations that contribute to addiction-related behaviors. nih.govnih.gov
Investigation of Long-Term Procognitive Effects in Alzheimer's Disease Models
The potential for LY 379268 to produce long-lasting cognitive benefits has been investigated in transgenic mouse models of Alzheimer's disease (AD). One key study utilized AβPP/PS1 mice, which develop age-related amyloid-β plaque pathology and cognitive deficits. nih.gov In this study, mice were treated with LY 379268 from 2 to 6 months of age, a period when elevated glutamate levels are first observed but before significant cognitive decline. nih.govnih.gov
Following a 6-month washout period after the treatment ended, cognitive function was assessed using the Morris water maze spatial learning and memory paradigm. nih.gov The results showed that the early intervention with LY 379268 did not lead to long-term improvements in spatial learning or memory. nih.govnih.gov In fact, during the probe trial, which assesses memory recall, the LY 379268-treated AβPP/PS1 mice showed slightly exacerbated deficits, indicated by fewer crossings over the former platform location. nih.gov
Furthermore, the treatment did not attenuate the underlying pathophysiology characteristic of this AD model. nih.gov There was no reduction in the hyperglutamatergic signaling, astrogliosis, or amyloid-β plaque pathology in the hippocampus of treated mice compared to vehicle controls. nih.govnih.gov These findings indicate that, within this specific experimental paradigm, early administration of LY 379268 does not confer long-term procognitive or disease-modifying effects in the AβPP/PS1 model of Alzheimer's disease. nih.gov
Methodological Approaches in Research on Ly 379268 Disodium Salt
In Vitro Experimental Paradigms
In vitro studies have been fundamental in characterizing the basic pharmacological properties of LY 379268 and its effects on cellular function. These experiments are typically conducted in highly controlled, artificial environments outside of a living organism.
Cell Culture Models for Receptor Characterization and Signaling Studies
Cell culture models are indispensable tools for dissecting the specific interactions between LY 379268 and its target receptors, as well as the subsequent intracellular signaling cascades. Researchers utilize cell lines that are genetically engineered to express specific mGlu receptor subtypes, such as human mGlu2 (hmGlu2) and hmGlu3 (hmGlu3) receptors. These models allow for a precise characterization of the compound's affinity and efficacy at each receptor subtype in isolation.
Studies have demonstrated that LY 379268 is a highly selective group II mGlu receptor agonist, with a significantly greater affinity for these receptors compared to group I and group III mGlu receptors tocris.comrndsystems.com. Furthermore, research has extended to investigating the downstream signaling pathways activated by LY 379268. For instance, studies have explored its ability to activate the SIRT1 axis, which is involved in preserving mitochondrial function tocris.com. Other work has shown that activation of mGluR2/3 by LY379268 can lead to the phosphorylation of the RET receptor and the intracellular signaling molecule Erk1/2 in mouse striatum, a process linked to the production of glial cell line-derived neurotrophic factor (GDNF) tocris.com. Additionally, in vitro experiments have provided evidence that LY 379268 can offer protection against N-methyl-D-aspartate (NMDA)-mediated cell death tocris.comrndsystems.com.
Electrophysiological Recordings (e.g., patch-clamp, field potential recordings)
Electrophysiological techniques are crucial for understanding how LY 379268 modulates neuronal excitability and synaptic transmission. The patch-clamp technique, in particular, allows for the detailed recording of ion flow across the neuronal membrane, providing insights into the compound's effects on individual neurons nih.govnih.govmdpi.combiorxiv.org.
Receptor Binding Assays and Functional Assays (e.g., calcium mobilization)
Receptor binding assays are quantitative methods used to determine the affinity of a ligand for a receptor. In the case of LY 379268, these assays have been instrumental in determining its potency, often expressed as the half-maximal effective concentration (EC50). Functional assays, on the other hand, measure the biological response following receptor activation.
For LY 379268, functional assays have established its high potency as an agonist at human mGlu2 and mGlu3 receptors. The EC50 values have been determined to be 2.69 nM for hmGlu2 and 4.48 nM for hmGlu3 tocris.comrndsystems.com. These values indicate that very low concentrations of the compound are needed to activate these receptors effectively. Such assays are critical for establishing the compound's pharmacological profile and for comparing its potency to other mGlu receptor ligands.
| Receptor Subtype | EC50 (nM) |
| hmGlu2 | 2.69 |
| hmGlu3 | 4.48 |
Ex Vivo Approaches
Ex vivo studies are conducted on tissue removed from a living organism and maintained in an artificial environment. This approach allows for the investigation of cellular and network properties in a more intact and physiologically relevant context than isolated cell cultures.
Brain Slice Electrophysiology
Brain slice electrophysiology is a powerful ex vivo technique that preserves the local neuronal circuitry, allowing for the study of synaptic transmission and plasticity in a more naturalistic setting creative-biolabs.comresearchgate.net. In research involving LY 379268, acute brain slices, typically from rodent models, are prepared and maintained in artificial cerebrospinal fluid creative-biolabs.com.
Using this method, researchers have demonstrated that LY 379268 can decrease synaptically evoked spiking in pyramidal cells, for example, in layer V of the medial prefrontal cortex researchgate.net. This effect is concentration-dependent and can be reversed by a selective group II mGlu receptor antagonist, such as LY341495, confirming the specificity of the action of LY 379268 researchgate.net. These findings from brain slice preparations provide a crucial link between the cellular effects observed in vitro and the potential physiological consequences in a more complex neural network.
Biochemical Analysis of Tissue Samples
Biochemical analysis of tissue samples obtained after the administration of LY 379268 allows for the investigation of its effects on the expression of various proteins and signaling molecules within the brain. This approach can provide insights into the longer-term cellular changes induced by the compound.
In one line of investigation, researchers examined the expression of several neurotrophic factors in the hippocampus of gerbils following the administration of LY 379268. The study analyzed the expression levels of transforming growth factor-beta, brain-derived neurotrophic factor, nerve growth factor, and basic fibroblast growth factor at various time points after injection. The results indicated that LY 379268 did not alter the expression of these specific neurotrophic factors in the hippocampal regions examined researchgate.net. This type of biochemical analysis is essential for understanding the broader molecular mechanisms that may or may not be involved in the compound's observed effects.
In Vivo Animal Models
In vivo animal models are indispensable for characterizing the physiological and behavioral effects of the selective group II metabotropic glutamate (B1630785) (mGlu) receptor agonist, LY 379268 disodium (B8443419) salt. These models allow for the investigation of the compound's impact on complex neurological processes within a living organism, providing crucial insights into its potential therapeutic applications. Research employing LY 379268 has utilized a variety of animal models to explore its role in anxiety, addiction, pain, and neurodegenerative diseases.
Behavioral Pharmacology Assays (e.g., open field, fear conditioning, self-administration, pain tests)
Behavioral pharmacology assays are fundamental in assessing the effects of LY 379268 on behavior. These tests are designed to model aspects of human psychiatric and neurological conditions.
Fear conditioning paradigms are employed to study the processes of learning and memory associated with fear. The activation of group II mGlu receptors, including those targeted by LY 379268, has been investigated for its role in fear learning and extinction. nih.gov While direct studies on fear conditioning with LY 379268 are part of the broader research into mGlu2/3 receptor agonists, specific data tables from such studies with this compound are not as prevalent in the reviewed literature as those for self-administration and anxiety models. nih.gov
The self-administration paradigm is a key model for studying the reinforcing effects of drugs and the potential of therapeutic compounds to treat addiction. Research has extensively investigated the effects of LY 379268 on the self-administration of various substances. For instance, LY 379268 has been shown to dose-dependently attenuate the reinstatement of cocaine-seeking behavior, an animal model of relapse. nih.govjneurosci.org In squirrel monkeys, LY 379268 blocked nicotine (B1678760) self-administration and cue-induced reinstatement of nicotine-seeking behavior. nih.gov However, its effects on cocaine self-administration in primates have been less consistent, with some studies showing no significant reduction. nih.govnih.gov The compound has also been found to suppress alcohol self-administration and cue-induced reinstatement of alcohol seeking. nih.gov
| Drug of Abuse | Animal Model | Effect of LY 379268 | Citation |
|---|---|---|---|
| Cocaine | Rat | Dose-dependently attenuated conditioned reinstatement of cocaine seeking. | nih.govjneurosci.org |
| Cocaine | Squirrel Monkey | Did not affect the number of cocaine injections self-administered. | nih.gov |
| Nicotine | Squirrel Monkey | Blocked nicotine self-administration and cue-induced reinstatement. | nih.gov |
| Alcohol | Rat | Suppressed alcohol self-administration and cue-induced reinstatement. | nih.gov |
Pain tests are utilized to evaluate the analgesic properties of compounds. Systemic administration of LY 379268 has been shown to reduce both inflammatory and neurogenic thermal hyperalgesia in rats. nih.gov Specifically, it delayed the development of thermal hyperalgesia when given before the onset of peripheral inflammation or capsaicin-induced sensitization. nih.gov However, it did not affect withdrawal latencies to acute mechanical or thermal stimulation, suggesting it is more effective against pathological pain states than acute nociception. nih.gov
Neurochemical Analyses (e.g., microdialysis, enzyme-based amperometric biosensors for glutamate dynamics)
Neurochemical analyses are critical for understanding the mechanisms by which LY 379268 exerts its behavioral effects. These techniques allow for the direct measurement of neurotransmitter levels in specific brain regions.
In vivo microdialysis is a widely used technique to sample the extracellular fluid of the brain and measure neurotransmitter concentrations. rsc.orgnih.gov Studies have utilized microdialysis to investigate the effects of LY 379268 on neurotransmitter systems implicated in addiction and other disorders. For example, research has shown that LY 379268 can attenuate cocaine-induced increases in extracellular dopamine (B1211576) in brain regions like the nucleus accumbens. jneurosci.orgnih.gov This effect on dopamine levels is thought to contribute to its ability to reduce the reinforcing effects of cocaine. jneurosci.org In brain-injured rats, however, a single intraperitoneal injection of LY 379268 did not significantly influence cortical glutamate, glucose, or lactate levels as measured by microdialysis. nih.gov
While the literature extensively covers microdialysis, the specific application of enzyme-based amperometric biosensors for real-time glutamate dynamics following LY 379268 administration is less detailed in the provided search results. This technique offers higher temporal resolution compared to microdialysis and is a valuable tool for studying rapid changes in glutamate transmission.
| Brain Region | Neurotransmitter/Analyte | Effect of LY 379268 | Context | Citation |
|---|---|---|---|---|
| Nucleus Accumbens | Dopamine | Attenuated cocaine-induced increases. | Cocaine Self-Administration | jneurosci.orgnih.gov |
| Pericontusional Cortex | Glutamate | No significant influence. | Controlled Cortical Impact Injury | nih.gov |
| Pericontusional Cortex | Glucose | No significant influence. | Controlled Cortical Impact Injury | nih.gov |
| Pericontusional Cortex | Lactate | No significant influence. | Controlled Cortical Impact Injury | nih.gov |
Stereotaxic Infusion and Local Application Techniques
Stereotaxic infusion allows for the direct administration of LY 379268 into specific brain nuclei, enabling researchers to pinpoint the neural circuits mediating its effects. This technique provides a higher degree of anatomical specificity compared to systemic administration.
Research has demonstrated that the local application of LY 379268 into the basolateral amygdala (BLA) can modulate behaviors related to motivation and reward seeking. biorxiv.org Intra-BLA microinjections of LY 379268 were found to abolish cue-potentiated pressing on a water-associated lever and cue-evoked conditioned approach to the site of water delivery in a Pavlovian-to-instrumental transfer (PIT) paradigm. biorxiv.org These effects were not due to motor impairment, as the infusions did not affect lever pressing during inter-trial intervals or general locomotor activity. biorxiv.org Interestingly, in contrast to systemic administration, intra-BLA injections of LY 379268 were reported to have no effect on cue-induced reinstatement of extinguished cocaine-seeking behavior, highlighting the regional specificity of the compound's actions. biorxiv.org In other studies, local application of LY 379268 via a microdialysis probe was used to investigate its effects on extracellular monoamines in the prefrontal cortex. researchgate.net
Genetic Models and Pharmacological Lesions in Conjunction with LY 379268 Administration
The use of genetic models and pharmacological lesions in combination with LY 379268 administration allows for the investigation of the compound's effects in the context of specific genetic mutations or neuronal deficits, providing insights into its potential for treating genetically-linked disorders.
A significant area of research has been the use of LY 379268 in the R6/2 mouse model of Huntington's disease (HD) , a neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene. researchgate.netnih.govfrontiersin.org Daily subcutaneous injection of LY 379268 in these mice resulted in an 11% increase in survival, improved performance on the rotarod test of motor coordination, and normalization of locomotor parameters in the open field test. researchgate.netnih.gov Furthermore, histological analysis revealed that LY 379268 rescued a significant portion of cortical and striatal neuron loss in these animals. researchgate.netnih.gov
To dissect the differential roles of the mGlu2 and mGlu3 receptors, studies have utilized knockout models . For instance, research on addiction-like behavior has employed mGluR3 knockout mice to investigate the specific receptor subtype involved in the effects of LY 379268 on reinstatement of drug-seeking. nih.gov The finding that these mice did not differ from controls in reinstatement suggests that mGlu2 receptors may be more critical in mediating these particular addiction-related behaviors. nih.gov
Future Directions and Emerging Research Avenues for Ly 379268 Disodium Salt
Differentiating Subtype-Specific Contributions of mGluR2 and mGluR3 to LY 379268's Effects
A primary focus of future research will be to untangle the individual contributions of mGluR2 and mGluR3 to the pharmacological effects of LY 379268. While LY 379268 is a potent agonist for both subtypes, their distinct anatomical distributions and signaling pathways suggest they may mediate different physiological and behavioral outcomes. nih.govnih.gov
Studies utilizing knockout mice have provided initial insights, suggesting that the antipsychotic-like effects of LY 379268 are primarily mediated by mGluR2, not mGluR3. nih.govmetris.nlbohrium.com For instance, in mouse models predictive of antipsychotic activity, such as phencyclidine (PCP) and amphetamine-induced hyperactivity, the effects of LY 379268 were absent in mGluR2 knockout mice but persisted in mGluR3 knockout mice. nih.govmetris.nl Similarly, the antinociceptive effects of LY 379268 in a formalin pain model were lost in mGluR2 knockout mice, again pointing to the critical role of this subtype. frontiersin.org
Conversely, the neuroprotective effects of LY 379268 appear to be more closely linked to mGluR3 activation, particularly in astrocytes. nih.govresearchgate.net In mixed cortical cultures, the ability of LY 379268 to protect against NMDA-induced toxicity was lost when astrocytes lacked mGluR3. researchgate.net Furthermore, research suggests that the cognitive-enhancing effects of mixed mGluR2/3 agonists may involve actions at mGluR3. nih.gov
Future research will likely employ more sophisticated genetic and pharmacological tools to further dissect these subtype-specific roles. This could include the use of subtype-selective antagonists in combination with LY 379268, as well as cell-type-specific knockout models to understand the contributions of these receptors in different neuronal and glial populations.
| Effect | Primary Mediating Subtype | Key Findings | Citations |
|---|---|---|---|
| Antipsychotic-like Activity | mGluR2 | LY 379268's reversal of PCP- and amphetamine-induced hyperactivity is absent in mGluR2 knockout mice but present in mGluR3 knockout mice. | nih.govmetris.nlbohrium.com |
| Antinociception | mGluR2 | The pain-relieving effects of LY 379268 in the formalin test are lost in mice lacking mGluR2. | frontiersin.org |
| Neuroprotection | mGluR3 | Neuroprotective effects against NMDA toxicity are lost in cultures with mGluR3-deficient astrocytes. | nih.govresearchgate.net |
| Cognitive Enhancement | mGluR3 (potential) | Mixed mGluR2/3 agonists show weaker cognitive enhancement compared to those with more mGluR3 activity, suggesting a role for mGluR3. | nih.gov |
Exploration of LY 379268 in the Context of mGluR Heteromerization
Emerging evidence suggests that mGluRs can form heterodimers, both within their own family (e.g., mGlu2/4) and with other G protein-coupled receptors (GPCRs), such as the serotonin 5-HT2A receptor. nih.govnih.gov These heteromeric complexes can exhibit unique pharmacological and signaling properties that differ from their constituent homodimers.
The interaction between mGluR2 and the 5-HT2A receptor is of particular interest, as it may be relevant to the therapeutic effects of atypical antipsychotics. nih.gov Future studies will need to investigate how LY 379268 modulates the function of these mGluR2-containing heteromers.
Research has also demonstrated the formation of mGlu2/4 heterodimers. nih.govpdbj.orgelifesciences.org In cell lines co-expressing mGlu2 and mGlu4, LY 379268 displayed slightly reduced potency compared to cells expressing only mGlu2. nih.gov This suggests that the presence of mGlu4 in the heterodimer alters the pharmacological profile of LY 379268. Further investigation into the structural and functional consequences of LY 379268 binding to such heterodimers will be crucial for a comprehensive understanding of its mechanism of action in the brain. pdbj.org
Investigation into the Long-Term Adaptive Changes Induced by Chronic LY 379268 Administration
While acute administration of LY 379268 has shown promise in various preclinical models, the long-term consequences of its use are less understood. Chronic exposure to an agonist can lead to adaptive changes in receptor expression, signaling, and neuronal circuitry.
Studies have shown that long-term administration of LY 379268 can lead to a reduction in mGluR2 expression in several brain regions, including the hippocampus and nucleus accumbens. mdpi.comnih.gov Furthermore, 14-day treatment with LY 379268 resulted in a significant reduction in agonist-stimulated [³⁵S]GTPγS binding in cortical regions, the nucleus accumbens, and the ventral pallidum, indicating receptor desensitization. nih.govnih.gov
Interestingly, chronic LY 379268 administration has also been shown to increase the ratio of phosphorylated ERK to total ERK, suggesting alterations in downstream signaling pathways. nih.govnih.gov Moreover, a decrease in phosphorylated CREB has been observed, which is consistent with the Gi/o-coupled nature of mGluR2/3. nih.gov
Future research should aim to characterize these adaptive changes more comprehensively. This includes examining alterations in the expression and function of other neurotransmitter systems, as well as investigating the behavioral implications of these long-term changes. Understanding these adaptations is critical for predicting the sustained efficacy and potential side effects of chronic LY 379268 treatment.
| Parameter | Observed Change | Brain Regions Affected | Citations |
|---|---|---|---|
| mGluR2 mRNA Levels | Decrease | Hippocampus, nucleus accumbens, caudate, ventral pallidum | mdpi.comnih.gov |
| Agonist-Stimulated [³⁵S]GTPγS Binding | Decrease (Desensitization) | Prefrontal cortex, nucleus accumbens, ventral pallidum | nih.govnih.gov |
| pERK/ERK Ratio | Increase | Not specified | nih.govnih.gov |
| Phosphorylated CREB | Decrease | Not specified | nih.gov |
Development of Advanced Methodologies for Real-Time Neurotransmitter Monitoring in LY 379268 Studies
A deeper understanding of how LY 379268 modulates neurotransmission requires advanced techniques for monitoring neurotransmitter dynamics in real-time. Traditional methods like microdialysis offer good chemical specificity but have poor temporal resolution. nih.govnih.gov
Newer techniques, such as fast-scan cyclic voltammetry (FSCV) and genetically encoded fluorescent sensors, provide the sub-second temporal resolution needed to study the rapid effects of LY 379268 on neurotransmitter release and uptake. nih.govdartmouth.edu FSCV is particularly well-suited for detecting electrochemically active neurotransmitters like dopamine (B1211576). nih.gov The development of novel carbon coatings for sensing devices is further enhancing the capabilities of electrochemical measurements. dartmouth.edu
Future research should increasingly incorporate these advanced methodologies to investigate the precise effects of LY 379268 on glutamate (B1630785), as well as other neurotransmitters like dopamine and serotonin, in specific brain circuits and during various behavioral tasks. dartmouth.edu This will provide a more detailed picture of the neurochemical mechanisms underlying the therapeutic effects of this compound.
| Technique | Advantages | Limitations | Citations |
|---|---|---|---|
| Microdialysis | High chemical specificity; can measure a wide range of neurotransmitters. | Poor temporal resolution (minutes). | nih.govnih.gov |
| Fast-Scan Cyclic Voltammetry (FSCV) | High temporal resolution (sub-second); can detect rapid changes in neurotransmitter levels. | Limited to electrochemically active neurotransmitters (e.g., dopamine). | nih.govdartmouth.edu |
| Genetically Encoded Fluorescent Sensors | High temporal and spatial resolution; can target specific cell types. | Requires genetic modification; potential for phototoxicity. | nih.gov |
Q & A
Q. What is the pharmacological mechanism of LY 379268 disodium salt, and how does its selectivity for mGluR2/3 receptors compare to other mGluR subtypes?
this compound is a highly selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3), with EC50 values of 2.69 nM and 4.48 nM, respectively. Its selectivity for mGluR2/3 is over 80-fold higher than for group I or III mGluRs, making it a critical tool for studying glutamate-mediated signaling in synaptic plasticity, neuroprotection, and behavioral regulation. Experimental validation typically involves radioligand binding assays or functional assays (e.g., cAMP inhibition in transfected cells) to confirm receptor specificity .
Q. What are standard protocols for administering this compound in rodent behavioral studies?
In vivo administration protocols vary by model:
- Dose range : 1–10 mg/kg (intraperitoneal or subcutaneous) is commonly used to assess effects on glutamate release, anxiety-like behaviors, or addiction-related cue responses .
- Acute vs. chronic dosing : Chronic infusion via osmotic minipumps (e.g., 1 mg/kg/day for 28 days) has been employed in tumor models, though efficacy may differ from acute administration .
- Behavioral endpoints : Include open-field activity, fear conditioning, or cue-induced reinstatement of food/ethanol seeking, with glutamate release measured via microdialysis .
Q. How is this compound used to study presynaptic glutamate regulation?
LY 379268 is applied to inhibit evoked glutamate release via mGluR2/3 autoreceptor activation. Standard methods include:
- Microdialysis : Measuring extracellular glutamate in brain regions like the striatum or amygdala under basal or stimulated conditions (e.g., high K⁺ or electrical stimulation) .
- Electrophysiology : Assessing paired-pulse facilitation/depression in slices to evaluate presynaptic modulation .
Advanced Research Questions
Q. How can researchers reconcile contradictions between in vitro pathway activation and in vivo tumor growth inhibition by this compound?
In glioblastoma (GBM) models, LY 379268 reverses antagonist-induced suppression of MAPK/PI3K pathways in vitro but fails to inhibit tumor growth in vivo. This discrepancy may arise from:
- Tumor microenvironment complexity : Stromal interactions or compensatory signaling pathways (e.g., EGFR/bFGF) in vivo .
- Dosing limitations : Systemic delivery may not achieve sufficient brain penetration. Methodological solutions include intracerebral administration or combinatorial targeting of downstream effectors .
Q. What methodological considerations are critical when using LY 379268 to modulate neuroinflammation in microglial models?
Key factors include:
- Dose optimization : In neonatal rat microglia, 1–5 µM LY 379268 (with Ro 64-5229 to block mGluR2) reduces pro-inflammatory markers (TNF-α, IL-6) while enhancing anti-inflammatory genes (TGF-β, Arg1) under IL-1β/IFNγ challenge .
- Cell-state specificity : Effects vary between basal and lipopolysaccharide (LPD)-primed microglia, requiring RNAi or CRISPR validation of mGluR3 dependency .
Q. How does this compound interact with other neuromodulators in addiction-related reinstatement paradigms?
In cue-induced reinstatement of food/ethanol seeking:
- Combination studies : Co-administration with D1 receptor antagonists (e.g., SCH 23390) or mGluR1 modulators (e.g., EMQMCM) reveals additive effects, suggesting cross-talk between glutamate and dopamine systems .
- Statistical design : Use factorial ANOVA to assess interactions, with post hoc tests (e.g., Newman-Keuls) for dose-response comparisons .
Q. Why does LY 379268 fail to reduce extracellular glutamate in traumatic brain injury (TBI) models, and how can this inform experimental design?
In TBI rats, local LY 379268 application does not suppress glutamate release, possibly due to:
- Receptor desensitization : Chronic glutamate overflow in TBI may downregulate mGluR2/3 autoreceptors .
- Alternative mechanisms : Assess co-application with glutamate transporters (e.g., EAAT2 enhancers) or antioxidants to mitigate oxidative stress .
Q. What statistical approaches are recommended for analyzing synergistic effects in LY 379268 combination therapies?
For cell viability or neuroprotection studies (e.g., with THRX-195518 or JNJ-46281222):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
